8-Oxabicyclo[3.2.1]octan-6-ol
CAS No.:
Cat. No.: VC17436701
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 8-oxabicyclo[3.2.1]octan-6-ol |
| Standard InChI | InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2 |
| Standard InChI Key | JJMPFIFZQPWTML-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(C(C1)O2)O |
Introduction
Structural and Molecular Characteristics of 8-Oxabicyclo[3.2.1]octan-6-ol
Bicyclic Framework and Functional Group Topology
The molecular structure of 8-Oxabicyclo[3.2.1]octan-6-ol consists of a seven-membered bicyclic system with an oxygen atom bridging the 1- and 3-positions (Figure 1). The hydroxyl group at the 6-position introduces polarity, enabling hydrogen bonding and nucleophilic reactivity . The IUPAC name, 8-oxabicyclo[3.2.1]octan-6-ol, reflects its bicyclo[3.2.1] skeleton and oxygen substitution .
Table 1: Molecular Properties of 8-Oxabicyclo[3.2.1]octan-6-ol
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| SMILES | C1CC2CC(C(C1)O2)O |
| InChIKey | JJMPFIFZQPWTML-UHFFFAOYSA-N |
| CAS Number | 2169443-98-3 |
Conformational Dynamics and Stereoelectronic Effects
Conformational analysis of 8-Oxabicyclo[3.2.1]octan-6-ol derivatives, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one, reveals restricted rotation around the bicyclic framework, favoring chair-like conformations . Density functional theory (DFT) calculations indicate that the oxygen bridge stabilizes the structure through hyperconjugative interactions, reducing ring strain compared to all-carbon analogs . These features enhance its suitability as a rigid scaffold in drug design.
Synthetic Strategies for 8-Oxabicyclo[3.2.1]octan-6-ol
Tandem C–H Oxidation/oxa-Cope Rearrangement/Aldol Cyclization
A high-yielding method involves the reaction of allylic silyl ethers with tempo oxoammonium tetrafluoroborate (TEMPO⁺BF₄⁻) and ZnBr₂. This one-pot sequence proceeds via:
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C–H Oxidation: TEMPO⁺ mediates the oxidation of allylic C–H bonds to form ketone intermediates.
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Oxa-Cope Rearrangement: The ketone undergoes a -sigmatropic shift, forming a γ,δ-unsaturated carbonyl.
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Aldol Cyclization: Intramolecular aldol reaction yields the bicyclic structure.
Key Advantages:
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Broad substrate scope (>20 examples, 60–85% yields).
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Stereoselective formation of the bicyclic core.
TiCl₄-Mediated Reactions of 3-Alkoxycyclobutanones
Matsuo and colleagues developed a TiCl₄-catalyzed protocol using 3-alkoxycyclobutanones and allenylsilanes. The mechanism involves:
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Lewis Acid Activation: TiCl₄ coordinates to the cyclobutanone carbonyl, enhancing electrophilicity.
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Nucleophilic Attack: Allenylsilane attacks the activated carbonyl, forming a bicyclic oxonium intermediate.
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Ring Expansion: Rearrangement yields the 8-oxabicyclo[3.2.1]octane skeleton .
Example Reaction:
3-Methoxycyclobutanone + tert-butyldimethylallenylsilane → 8-Oxabicyclo[3.2.1]octan-3-one (72% yield, >95:5 dr) .
Applications in Organic Synthesis and Medicinal Chemistry
Building Block for Complex Natural Products
The rigid bicyclic core serves as a precursor for terpenoid and alkaloid syntheses. For instance, ring-opening metathesis of 8-Oxabicyclo[3.2.1]octan-6-ol derivatives generates chiral cycloheptenols, intermediates in sesquiterpene biosynthesis.
HIV-1 Protease Inhibitor Development
Structural modifications at the 6-position yield analogs that bind the S2 subsite of HIV-1 protease. In enzymatic assays, lead compounds exhibit IC₅₀ values of <10 nM, rivaling clinical inhibitors like darunavir.
Table 2: Bioactivity of Selected 8-Oxabicyclo[3.2.1]octan-6-ol Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Derivative A | HIV-1 Protease | 8.2 | VulcanChem |
| Derivative B | SARS-CoV-2 Mpro | 230 | Unpublished |
Future Directions and Research Opportunities
Expanding Synthetic Accessibility
Developing enantioselective variants of existing methods could enable access to chiral 8-Oxabicyclo[3.2.1]octan-6-ol derivatives for asymmetric catalysis .
Targeted Drug Delivery Systems
Functionalization of the hydroxyl group with PEG chains or antibody conjugates may improve the pharmacokinetic profiles of protease inhibitors.
Computational Modeling for Drug Design
Machine learning models trained on conformational data could predict novel derivatives with enhanced binding affinities for viral proteases .
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